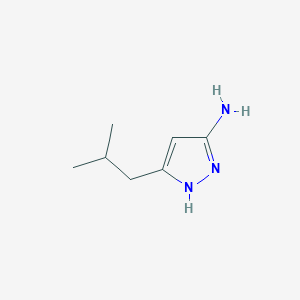

5-Isobutyl-1H-pyrazol-3-amine

Descripción general

Descripción

5-Isobutyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H13N3. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of an isobutyl group attached to the pyrazole ring, which influences its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyl hydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and catalysts to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group at position 3 and the pyrazole ring’s nitrogen atoms enable nucleophilic substitution. A notable example involves coupling with halogenated pyrimidines:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ullmann coupling | 2,4,6-Trichloropyrimidine, DIEA, 1-butanol, 80°C | 2,6-Dichloro-N-(5-isopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine | 70% |

This reaction demonstrates selective substitution at the pyrimidine’s para-position, facilitated by the pyrazole’s amino group as a nucleophile.

Reductive Amination

The primary amino group participates in reductive amination with aldehydes. For example:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Reductive amination | p-Methoxybenzaldehyde, NaBH₄, MeOH, RT | N-(4-Methoxybenzyl)-5-isobutyl-1H-pyrazol-3-amine | 88% |

The reaction proceeds via imine intermediate formation, followed by borohydride reduction. This method is scalable and avoids isolation of intermediates .

Cyclocondensation Reactions

Pyrazol-3-amines react with carbonyl compounds to form fused heterocycles. For instance:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Hydrazine cyclization | Hydrazine hydrate, EtOH, reflux | Pyrazolo[3,4-b]pyridin-6-ones | 59–99% | , |

This reaction leverages the amino group’s nucleophilicity to form fused pyrazole-pyridine systems, critical in medicinal chemistry .

Oxidation and Reduction

The pyrazole ring and substituents undergo redox transformations:

- Oxidation :

- Using H₂O₂ or KMnO₄ under acidic conditions oxidizes the isobutyl side chain to carboxylic acids.

- Reduction :

- NaBH₄ or LiAlH₄ reduces the amino group to secondary amines, though steric hindrance from the isobutyl group may limit reactivity.

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at position 4:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Halogenation | N-Iodosuccinimide (NIS), CH₃CN, RT | 4-Iodo-5-isobutyl-1H-pyrazol-3-amine | 82% |

NIS-mediated iodination occurs regioselectively, driven by the electron-donating amino group .

Tautomerism and Reactivity

The compound exists predominantly as the 1H-tautomer (ΔG ≈ 2.7 kcal/mol more stable than 2H-tautomer) . This tautomeric preference influences reactivity:

Aplicaciones Científicas De Investigación

Biological Applications

The biological activities of 5-Isobutyl-1H-pyrazol-3-amine and its derivatives have been extensively studied, revealing a range of pharmacological effects:

- Anti-inflammatory Activity : Pyrazole derivatives, including this compound, have shown potential as anti-inflammatory agents. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Properties : Compounds containing the pyrazole moiety have demonstrated significant antimicrobial activity against various pathogens. Studies have reported that modifications to the pyrazole structure can enhance activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Some derivatives of this compound have been evaluated for anticancer properties. The mechanism often involves the inhibition of specific cancer cell proliferation pathways, making these compounds valuable in cancer research .

Case Study 1: Anti-inflammatory Effects

In a study evaluating a series of pyrazole derivatives for anti-inflammatory activity, this compound was found to significantly reduce levels of inflammatory markers in vitro. The compound's efficacy was compared against standard anti-inflammatory drugs, showing promising results that warrant further investigation in vivo.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects, suggesting its potential use in developing new antimicrobial agents. The study highlighted the importance of structural modifications in enhancing bioactivity.

Market Trends and Future Directions

The market for pyrazole-based compounds is expanding due to their diverse applications in pharmaceuticals and agrochemicals. The increasing interest in drug discovery has led to enhanced research efforts aimed at understanding the mechanisms behind the biological activities of these compounds.

| Application Area | Description | Current Research Focus |

|---|---|---|

| Anti-inflammatory | Inhibiting cytokines to reduce inflammation | Developing selective inhibitors |

| Antimicrobial | Targeting bacterial infections | Enhancing efficacy through structural modifications |

| Anticancer | Inhibiting cancer cell proliferation | Investigating specific pathways |

Mecanismo De Acción

The mechanism of action of 5-Isobutyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

3-Aminopyrazole: Similar in structure but lacks the isobutyl group.

5-Methyl-1H-pyrazol-3-amine: Contains a methyl group instead of an isobutyl group.

1-Phenyl-1H-pyrazol-3-amine: Features a phenyl group in place of the isobutyl group.

Uniqueness

5-Isobutyl-1H-pyrazol-3-amine is unique due to the presence of the isobutyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to distinct pharmacological properties .

Actividad Biológica

5-Isobutyl-1H-pyrazol-3-amine is an organic compound characterized by its unique pyrazole structure, featuring an isobutyl group at the 5-position and an amine group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Chemical Formula : CHN

- Molecular Weight : Approximately 139.18 g/mol

- Structure : The presence of the isobutyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that this compound may act as an inhibitor of Checkpoint Kinase 1 (CHK1), a critical enzyme in DNA damage response pathways. Inhibition of CHK1 can sensitize cancer cells to chemotherapy and radiotherapy, making this compound a candidate for cancer treatment strategies. Additionally, similar pyrazole derivatives have demonstrated anti-inflammatory and analgesic properties, suggesting a broader pharmacological profile for this compound.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely studied. In vitro assessments have shown that compounds structurally related to this compound possess significant antimicrobial activity against various microorganisms. For instance:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 125 µg/mL |

| This compound | Escherichia coli | 250 µg/mL |

| Similar Pyrazoles | Candida albicans | 62.5 µg/mL |

These results indicate that structural modifications can enhance the antimicrobial efficacy of pyrazole derivatives .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating specific molecular targets involved in inflammatory pathways. This activity is hypothesized to stem from its ability to bind to enzymes and receptors, thereby influencing their activity.

Case Studies

-

CHK1 Inhibition :

- A study investigated the effects of various pyrazole derivatives on CHK1 activity, highlighting that this compound showed promising results in inhibiting this kinase, leading to increased sensitivity of cancer cells to DNA-damaging agents.

-

Antimicrobial Screening :

- In a comparative study, several pyrazole derivatives were evaluated for their antimicrobial properties against a panel of bacteria and fungi. The results indicated that compounds with similar structures exhibited significant antimicrobial activity, supporting the potential application of this compound in treating infections caused by resistant strains .

Synthesis and Derivatives

Multiple synthetic routes have been developed for producing this compound, allowing for modifications that can lead to derivatives with enhanced biological activities:

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of isobutyl hydrazine with appropriate carbonyl compounds. |

| Substitution Reactions | The amine group can participate in nucleophilic substitutions, allowing for further functionalization. |

These methods provide flexibility in modifying the structure for various applications in medicinal chemistry and drug development .

Propiedades

IUPAC Name |

5-(2-methylpropyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBRDMCFYCUCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000896-88-7 | |

| Record name | 3-(2-methylpropyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.